

limit of detection and quantification of analytes using 4-(Phenylazo)anilinium chloride

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Compound of Interest

Compound Name: 4-(Phenylazo)anilinium chloride

Cat. No.: B1280200

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Foreword: The Quest for 4-(Phenylazo)anilinium chloride in Analytical Chemistry

An extensive literature search was conducted to provide a comprehensive comparison guide on the limit of detection (LOD) and limit of quantification (LOQ) of analytes using **4-(Phenylazo)anilinium chloride**. However, this search revealed a significant gap in the scientific literature regarding the use of this specific compound as a chromogenic or derivatizing reagent for the quantitative analysis of any particular analyte. While the parent compound, 4-aminoazobenzene, is a known dye and chemical intermediate, its application in the context of validated analytical methods with reported LOD and LOQ values appears to be undocumented in readily accessible scientific databases.

In light of this, and to fulfill the core requirements of providing a practical and data-driven comparison guide, this document will focus on a well-established and analogous analytical method: the determination of nitrite (NO_2^-) using the Griess reagent. This classic colorimetric method is based on a diazotization and azo coupling reaction, a principle similar to what would be expected from the reactivity of **4-(Phenylazo)anilinium chloride**.

This guide will compare the performance of the Griess spectrophotometric method with other common analytical techniques for nitrite determination, providing supporting experimental data, detailed methodologies, and the mandatory visualizations as requested.

A Comparative Guide to the Limit of Detection and Quantification of Nitrite

This guide provides a detailed comparison of various analytical methods for the determination of nitrite, a crucial analyte in environmental monitoring, food safety, and biomedical research. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), key performance characteristics that define the sensitivity of an analytical method.

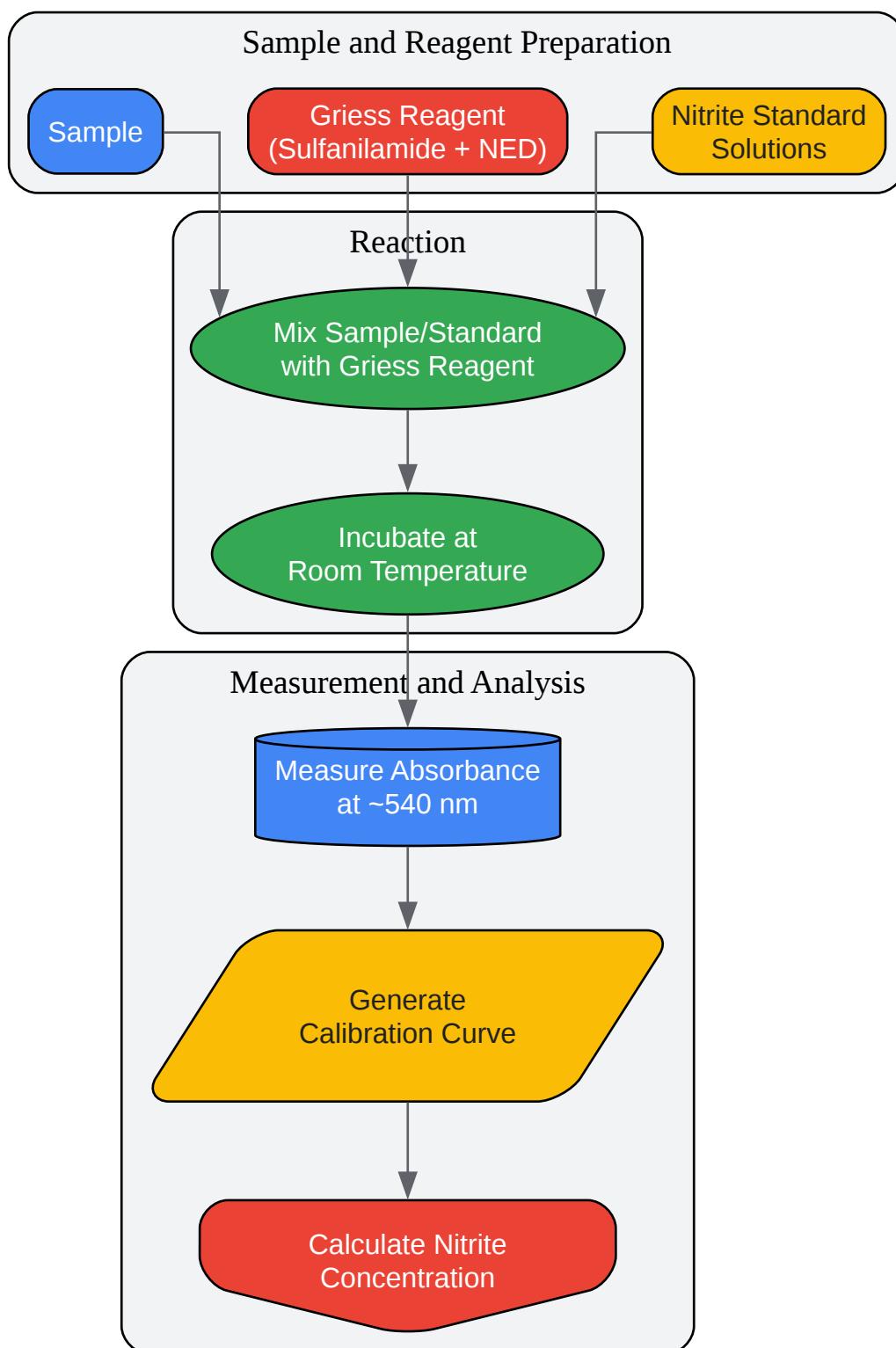
Data Presentation: LOD and LOQ of Nitrite by Various Methods

The following table summarizes the LOD and LOQ values for nitrite determination using four different analytical techniques. These values are indicative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Griess Reagent Spectrophotometry	0.02 - 1.0 µM ^{[1][2]}	0.0126 - 1.0 µM ^{[2][3]}
Ion Chromatography	0.8 - 2.26 µg/L (approx. 0.017 - 0.049 µM) ^{[4][5]}	7.46 µg/L (approx. 0.16 µM) ^[5]
Fluorometry (with 2,3-diaminonaphthalene)	10 - 25 nM (0.01 - 0.025 µM) ^{[6][7]}	Not explicitly stated, but assay is sensitive down to pmol levels.
Chemiluminescence	4.0 x 10 ⁻⁸ M (0.04 µM) - 2 x 10 ⁻⁹ M (0.002 µM) ^{[8][9]}	Not explicitly stated, but the method is highly sensitive in the low nanomolar range.

Mandatory Visualization: Experimental Workflow for Nitrite Determination by Griess Assay

Below is a Graphviz diagram illustrating the key steps in the spectrophotometric determination of nitrite using the Griess reagent.

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Workflow for Nitrite Determination by Griess Assay

Experimental Protocols

Griess Reagent Spectrophotometry for Nitrite Determination

This method is based on the diazotization of sulfanilamide by nitrite in an acidic solution, followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye.[1]

- Reagents:
 - Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., phosphoric acid).[1]
 - Nitrite Standard Solutions: A series of solutions with known nitrite concentrations are prepared by diluting a stock solution.
- Procedure:
 - An aliquot of the sample (or standard) is mixed with the Griess reagent.[2]
 - The mixture is incubated at room temperature for a specified time (e.g., 10-30 minutes) to allow for complete color development.[2][10]
 - The absorbance of the resulting pink-red solution is measured using a spectrophotometer at the wavelength of maximum absorbance (typically around 540 nm).[10]
- LOD and LOQ Determination:
 - LOD: The limit of detection is often determined as the concentration corresponding to the mean absorbance of blank samples plus three times the standard deviation of the blanks. [3]
 - LOQ: The limit of quantification is typically determined as the concentration corresponding to the mean absorbance of blank samples plus ten times the standard deviation of the blanks, or as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[3]

Ion Chromatography for Nitrite Determination

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species.

- **Instrumentation:** An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector.
- **Mobile Phase (Eluent):** Typically a carbonate-bicarbonate buffer.
- **Procedure:**
 - The sample is injected into the IC system.
 - The anions in the sample are separated on the analytical column.
 - After separation, the eluent passes through a suppressor to reduce the background conductivity.
 - The conductivity of the separated nitrite ions is measured by the detector.
- **LOD and LOQ Determination:**
 - LOD and LOQ are typically determined by injecting a series of low-concentration standards and are calculated based on the signal-to-noise ratio (S/N), where LOD is often defined as $S/N = 3$ and LOQ as $S/N = 10$.^[4]

Fluorometry for Nitrite Determination

This highly sensitive method involves the reaction of nitrite with a non-fluorescent reagent to form a fluorescent product. A common reagent is 2,3-diaminonaphthalene (DAN).^[6]

- **Reagents:**
 - DAN solution.
 - Acidic buffer.
 - Alkaline solution to enhance fluorescence.

- Procedure:
 - The sample is mixed with the DAN reagent in an acidic medium to form the fluorescent product, 2,3-naphthotriazole.[6]
 - The reaction is then stopped, and the fluorescence is enhanced by the addition of an alkaline solution.
 - The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths.
- LOD and LOQ Determination:
 - Due to the high sensitivity of this method, LOD is often determined by the analysis of the standard deviation of the response of the blank and the slope of the calibration curve at low concentrations.[7] The detection limit can be in the low nanomolar range.[6]

Chemiluminescence for Nitrite Determination

Chemiluminescence methods for nitrite are based on its reduction to nitric oxide (NO), which then reacts with a substance like ozone (O_3) to produce light.

- Instrumentation: A chemiluminescence NO analyzer.
- Reagents:
 - A reducing agent to convert nitrite to NO (e.g., tri-iodide solution).[11]
 - Ozone gas.
- Procedure:
 - The sample is injected into a reaction vessel containing the reducing agent, which converts nitrite to NO gas.
 - The generated NO gas is carried into a reaction chamber where it mixes with ozone.

- The reaction between NO and ozone produces an excited state of nitrogen dioxide (NO_2^*), which emits light as it returns to its ground state.
- The emitted light is detected by a photomultiplier tube, and the signal is proportional to the nitrite concentration.
- LOD and LOQ Determination:
 - LOD and LOQ are determined from the calibration curve obtained by injecting known concentrations of nitrite standards. The sensitivity of this method allows for detection in the low nanomolar range.[\[11\]](#)

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